molecular formula C30H22Cl2O4 B12470058 (2,2-Dichloroethene-1,1-diyl)dibenzene-4,1-diyl bis(3-methylbenzoate)

(2,2-Dichloroethene-1,1-diyl)dibenzene-4,1-diyl bis(3-methylbenzoate)

Katalognummer: B12470058
Molekulargewicht: 517.4 g/mol
InChI-Schlüssel: OCZCPZINVAKMEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE is unique due to its specific structure, which includes multiple aromatic rings and chlorine atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C30H22Cl2O4

Molekulargewicht

517.4 g/mol

IUPAC-Name

[4-[2,2-dichloro-1-[4-(3-methylbenzoyl)oxyphenyl]ethenyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C30H22Cl2O4/c1-19-5-3-7-23(17-19)29(33)35-25-13-9-21(10-14-25)27(28(31)32)22-11-15-26(16-12-22)36-30(34)24-8-4-6-20(2)18-24/h3-18H,1-2H3

InChI-Schlüssel

OCZCPZINVAKMEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=C(Cl)Cl)C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.